N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an iodophenyl group attached to the thiazole ring, which is further connected to a furan-2-carboxamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .
Mode of Action
Thiazoles generally interact with their targets to induce a variety of biological effects .
Biochemical Pathways
Thiazoles are known to affect a variety of pathways, depending on their specific structures and targets .
Result of Action
Thiazoles have been reported to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the iodophenyl and furan-2-carboxamide groups. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-iodoaniline and thiourea in the presence of a base can yield the thiazole ring, which can then be further functionalized to introduce the furan-2-carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems, including its antibacterial and antifungal properties.
Medicine: Due to its potential anticancer properties, it is investigated for its therapeutic applications in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
- N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
- N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Uniqueness
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to the presence of the iodophenyl group, which can significantly influence its reactivity and biological activity compared to its bromine, chlorine, or fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to different interactions with biological targets, potentially enhancing its efficacy in certain applications.
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O2S/c15-10-5-3-9(4-6-10)11-8-20-14(16-11)17-13(18)12-2-1-7-19-12/h1-8H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTETUNGYLVCKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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